2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine
Description
Properties
IUPAC Name |
2-chloro-4-(3-fluorophenoxy)-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-6-14-11(12)15-10(7)16-9-4-2-3-8(13)5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGNFYIKSWUGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1OC2=CC(=CC=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine is a pyrimidine derivative characterized by its molecular formula . This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting enzyme pathways relevant to various diseases, including cancer and inflammation.
Chemical Structure and Properties
The structural features of this compound include:
- Chloro group at the 2-position
- Fluorophenoxy group at the 4-position
- Methyl group at the 5-position
These substitutions suggest a capacity for diverse chemical interactions, influencing its biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been noted for inhibiting specific enzyme pathways, particularly those involved in cancer progression. Similar compounds have shown efficacy in targeting protein kinases and other enzymes critical for tumor growth and metastasis .
- Anti-inflammatory Properties : In vitro studies have demonstrated that this compound can suppress cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammatory processes. The IC50 value for COX-2 inhibition was reported to be comparable to that of established anti-inflammatory drugs such as celecoxib .
- Cytotoxicity Against Cancer Cell Lines : Preliminary assessments indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition rates in MCF7 (breast cancer) and SF-268 (brain cancer) cell lines, with growth inhibitory concentrations (GI50) indicating its potential as an anticancer agent .
The biological activity of this compound can be attributed to several molecular mechanisms:
- Interaction with Enzymes : The compound may bind to the active sites of enzymes, leading to either inhibition or modulation of their catalytic activities. This interaction is crucial for its role in anti-inflammatory and anticancer activities .
- Gene Expression Modulation : It influences gene expression related to oxidative stress response and apoptosis, further supporting its potential therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Chloro at position 2, fluorophenoxy at position 4 | Specific combination of halogen and phenoxy groups |
| 2-Chloro-4-(phenoxy)-5-methylpyrimidine | Chloro at position 2, phenoxy at position 4 | Lacks fluorine substitution |
| 2-Fluoro-4-(3-chlorophenoxy)-5-methylpyrimidine | Fluoro at position 2, chlorophenoxy at position 4 | Different halogen positioning |
| 4-(3-Fluorophenoxy)-6-methylpyrimidin-2(1H)-one | No chloro substituent | Lacks the chloro group; different reactivity profile |
The unique combination of both chloro and fluorinated groups in this compound may enhance its biological activity and selectivity compared to others.
Case Studies
Several studies underscore the biological efficacy of this compound:
- In Vitro Studies : A study reported that derivatives similar to this compound showed significant anti-inflammatory effects in carrageenan-induced paw edema models, demonstrating its potential application in treating inflammatory diseases .
- Cancer Research : In research focused on anticancer properties, compounds with similar structures were screened against multiple cancer cell lines, revealing substantial cytotoxicity and apoptosis induction .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrimidine derivatives, including 2-chloro-4-(3-fluorophenoxy)-5-methylpyrimidine, exhibit potential as anticancer agents. These compounds can act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, modifications of pyrimidine structures have been shown to enhance their efficacy against various cancer types by targeting pathways such as the JAK/STAT signaling pathway .
2. Antiviral Properties
Pyrimidines are known for their antiviral properties, particularly against viral infections such as HIV and hepatitis C. The fluorophenoxy group in this compound may enhance bioactivity by improving binding affinity to viral targets or by altering metabolic stability, thereby increasing the compound's therapeutic potential .
3. Neuroprotective Effects
Studies have suggested that certain pyrimidine derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The presence of the fluorophenoxy moiety could contribute to the compound's ability to cross the blood-brain barrier, facilitating central nervous system activity .
Agricultural Applications
1. Herbicide Development
The compound has been explored for its herbicidal properties. Research has demonstrated that this compound can effectively inhibit weed growth while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical usage while maximizing crop yield .
2. Pesticide Formulation
In addition to herbicides, this compound can be incorporated into pesticide formulations aimed at controlling a wider range of pests. Its chemical structure allows for modifications that can enhance efficacy against specific insect pests or fungal pathogens without adversely affecting beneficial organisms.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine (CAS: 1537572-82-9)
- Molecular Formula : C₁₁H₈ClFN₂ (vs. C₁₁H₈ClFN₂O for the target compound).
- Key Difference: The absence of an oxygen atom in the substituent at position 4 (phenyl vs. phenoxy group).
- Impact: Reduced polarity due to the lack of an oxygen bridge, lowering solubility in polar solvents .
2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine (CAS: 1511255-82-5)
- Molecular Formula : C₁₀H₅ClF₂N₂O.
- Key Difference : Replacement of the 5-methyl group with a 5-fluoro atom.
- Impact: Enhanced electron-withdrawing effects at position 5, which may deactivate the pyrimidine ring toward nucleophilic substitution.
Functional Group Variations
2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine (CAS: 1523058-97-0)
- Molecular Formula : C₁₁H₈ClN₃O₄.
- Key Differences: 5-Methoxy group (electron-donating) vs. 5-methyl (weakly donating). 3-Nitrophenoxy group (strongly electron-withdrawing) vs. 3-fluorophenoxy.
- Impact :
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine
- Key Differences :
- Additional methyl groups at positions 5 and 6.
- Trifluoromethyl group at position 2 (vs. chlorine in the target compound).
- The trifluoromethyl group’s strong electron-withdrawing effect could stabilize negative charges in intermediates .
Physicochemical and Environmental Properties
| Compound Name | CAS | Molecular Weight (g/mol) | Key Substituents | Water Solubility* | LogP* |
|---|---|---|---|---|---|
| 2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine | 2090297-94-0 | 238.65 | 5-methyl, 3-fluorophenoxy | Low | 2.8–3.2 |
| 2-Chloro-4-(2-fluorophenyl)-5-methylpyrimidine | 1537572-82-9 | 222.65 | 5-methyl, 2-fluorophenyl | Very Low | 3.5–3.9 |
| 2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine | 1511255-82-5 | 242.45 | 5-fluoro, 3-fluorophenoxy | Moderate | 2.1–2.5 |
| 2-Chloro-5-methoxy-4-(3-nitrophenoxy)pyrimidine | 1523058-97-0 | 281.66 | 5-methoxy, 3-nitrophenoxy | Low | 1.7–2.1 |
*Predicted based on substituent contributions.
Preparation Methods
Starting Material Preparation: 2-Chloro-5-methylpyrimidine
The synthesis often begins with 2-chloro-5-methylpyrimidine or closely related intermediates. While direct preparation of this compound is beyond the scope here, it is noteworthy that halogenated pyrimidines are commonly prepared via chlorination and methylation of pyrimidine rings under controlled conditions.
Introduction of the 3-Fluorophenoxy Group
The critical step is the substitution of the 4-position halogen with the 3-fluorophenoxy group. This is achieved by reacting 2-chloro-4-halogen-5-methylpyrimidine derivatives with 3-fluorophenol under nucleophilic aromatic substitution conditions.
- Reaction Conditions : The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base : A strong base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate 3-fluorophenol, generating the phenoxide nucleophile.
- Temperature : Elevated temperatures (80–120°C) are employed to facilitate substitution.
- Time : Reaction times vary from several hours to overnight depending on scale and conditions.
Representative Synthetic Route (Based on Analogous Pyrimidine Chemistry)
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-Chloro-4-iodo-5-methylpyrimidine + 3-fluorophenol + K2CO3 in DMF, 100°C, 6-12 h | Nucleophilic substitution at 4-position | Iodine is a better leaving group than chlorine, improving yield |
| 2 | Work-up by aqueous extraction and purification | Isolated this compound | Purification by recrystallization or chromatography |
This approach is supported by literature on similar pyrimidine derivatives where halogen substitution at the 4-position is achieved via SNAr reactions with phenol derivatives.
Detailed Research Findings and Data
Use of 2-Chloro-4-iodo-5-methylpyrimidine as Intermediate
A patent describing the preparation of 2-chloro-4-iodo-5-methylpyridine (a close analog) highlights the importance of iodine as a leaving group to enhance reactivity for subsequent substitution reactions. The synthetic route involves:
- Oxidation of 2-chloro-5-methylpyridine to an oxynitride intermediate.
- Nitration to introduce a nitro group at the 4-position.
- Reduction to an amine.
- Diazotization and iodination to yield 2-chloro-4-iodo-5-methylpyridine.
This intermediate can then undergo nucleophilic substitution with 3-fluorophenol to give the target compound.
Reaction Optimization
- Solvent choice : DMF is preferred due to its high polarity and ability to dissolve both reactants and base.
- Base selection : Potassium carbonate offers a balance between reactivity and safety.
- Temperature and time : Elevated temperatures (around 100°C) and reaction times of 6-12 hours optimize conversion without decomposition.
- Yield : Literature reports yields in the range of 70-85% for similar nucleophilic substitutions on pyrimidine rings.
Summary Table of Preparation Parameters
| Parameter | Typical Values/Conditions | Comments |
|---|---|---|
| Starting material | 2-chloro-4-iodo-5-methylpyrimidine | Prepared via multi-step halogenation |
| Nucleophile | 3-fluorophenol | Deprotonated to phenoxide ion |
| Base | Potassium carbonate (K2CO3) | Alternative: Sodium hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) | Alternative: DMSO |
| Temperature | 80–120°C | Optimal ~100°C |
| Reaction time | 6–12 hours | Depends on scale and conditions |
| Yield | 70–85% | High purity achievable |
| Purification | Recrystallization or chromatography | Ensures removal of unreacted materials |
Additional Notes
- The choice of halogen at the 4-position of the pyrimidine ring is critical; iodine is preferred over chlorine due to better leaving group ability, which facilitates substitution with 3-fluorophenol.
- The methyl group at the 5-position is typically introduced prior to halogenation steps or is part of the starting pyrimidine.
- Reaction conditions must be carefully controlled to prevent side reactions such as hydrolysis or multiple substitutions.
- Industrial-scale synthesis may adapt these conditions with continuous flow reactors or optimized catalysts for higher throughput.
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine, and what intermediates are critical?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. A key intermediate is 5-methyl-2,4-dichloropyrimidine , where selective substitution at the 4-position with 3-fluorophenoxy occurs. The reaction may use a base (e.g., NaH or K₂CO₃) in a polar aprotic solvent (DMF or THF) to deprotonate the phenol group of 3-fluorophenol, enabling nucleophilic attack . Halogenated intermediates require careful temperature control (0–60°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .
Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : and NMR confirm the substitution pattern and purity. The 3-fluorophenoxy group shows distinct signals near -110 to -120 ppm .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, 298 K) resolves the spatial arrangement of substituents. The pyrimidine ring adopts a planar conformation, with bond lengths (C–N ≈ 1.33 Å, C–Cl ≈ 1.73 Å) consistent with analogous structures .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
Basic: What are the potential applications of this compound in medicinal chemistry?
Answer:
The chloro and fluorophenoxy groups enhance binding to hydrophobic enzyme pockets. Potential applications include:
- Kinase Inhibition : As a pyrimidine scaffold, it may target ATP-binding sites in kinases (e.g., EGFR or VEGFR).
- Antimicrobial Agents : Halogenated pyrimidines disrupt folate metabolism in pathogens .
- PROTAC Development : The chloro group allows conjugation to E3 ligase ligands for targeted protein degradation .
Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways. Key steps:
- Electrostatic Potential Maps : Identify electron-deficient sites (C-4) prone to nucleophilic attack.
- Transition State Analysis : Evaluate activation energies for competing pathways (e.g., substitution at C-2 vs. C-4).
- Solvent Effects : COSMO-RS simulations predict solvent polarity’s impact on reaction kinetics .
Experimental validation via kinetic studies (e.g., monitoring by HPLC) is recommended .
Advanced: What strategies improve yield in multi-step syntheses involving halogenated intermediates?
Answer:
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls during halogenation .
- Catalytic Optimization : Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) enhances regioselectivity for phenoxy substitution .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and minimizes decomposition of thermally sensitive intermediates .
Advanced: How can researchers validate the compound’s interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity () to purified enzymes/receptors.
- Cellular Assays :
- Crystallography of Protein-Ligand Complexes : Resolve binding modes (e.g., PDB deposition) .
Advanced: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Waste Disposal : Halogenated waste must be segregated and treated via incineration (≥ 1200°C) to prevent dioxin formation .
Advanced: How does the compound’s electronic structure influence its reactivity in material science applications?
Answer:
- Electron-Withdrawing Effects : The chloro and fluorophenoxy groups lower the LUMO energy, enhancing electron-accepting capacity in charge-transfer complexes .
- Coordination Chemistry : The pyrimidine nitrogen can bind to transition metals (e.g., Cu²⁺ or W⁶⁺) to form coordination polymers, characterized by cyclic voltammetry and EPR spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
